N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride
Description
N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride (CAS 1289387-29-6) is a piperidine derivative with a molecular formula of C₁₄H₂₃ClN₂ and a molar mass of 254.8 g/mol . Structurally, it features a piperidine ring substituted with a methylamine group at position 3 and a 4-methylbenzyl group at position 1. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
N-methyl-1-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)10-16-9-3-4-14(11-16)15-2;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWZBWZDTLYHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-29-6 | |
| Record name | 3-Piperidinamine, N-methyl-1-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride typically involves the reaction of N-Methylpiperidin-3-amine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated compounds, organic solvents
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzyl Groups
- N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride (CAS 1264036-22-7): Key Difference: Replaces the 4-methylbenzyl group with a 4-fluorobenzyl substituent. Molecular Formula: C₁₄H₂₀ClFN₂; Molar Mass: 278.78 g/mol.
N-(4-Fluorobenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride (CAS 1261233-78-6):
Piperidine Derivatives with Additional Methyl Groups
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1062580-52-2):
- Key Difference : Features N-methyl and 4-methyl groups on the piperidine ring, along with a benzyl substituent.
- Impact : The stereochemistry (R,R configuration) and dihydrochloride salt increase molecular weight (291.26 g/mol ) and melting point (249–251°C ), suggesting enhanced crystallinity and stability compared to the target compound .
Complex Heterocyclic Derivatives
- N-Methyl-1-(6-nitroquinoxalin-2-yl)piperidin-3-amine hydrochloride (CAS 1420964-52-8): Key Difference: Incorporates a 6-nitroquinoxaline moiety instead of 4-methylbenzyl. Higher molar mass (323.78 g/mol) may reduce solubility but improve stability in acidic environments .
Comparative Physicochemical and Pharmacological Data
Key Takeaways
- Substituent Effects :
- 4-Methylbenzyl vs. 4-fluorobenzyl : Fluorine enhances electronic interactions, while methyl improves lipophilicity.
- Piperidine vs. pyrrolidine : Ring size affects conformational flexibility and metabolic stability.
- Salt Forms : Hydrochloride vs. dihydrochloride salts influence solubility and crystallinity.
- Stereochemistry : (R,R) configurations (e.g., CAS 1062580-52-2) may confer selectivity in chiral drug targets .
Biological Activity
N-Methyl-1-(4-methylbenzyl)piperidin-3-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C15H22ClN
- Molecular Weight : Approximately 254.8 g/mol
- Structure : The compound features a piperidine core with a methyl group and a para-methylbenzyl substituent, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound can modulate the activity of various receptors and enzymes, leading to diverse physiological effects. Key mechanisms include:
- Inhibition of Heat Shock Protein 70 (HSP70) : This protein plays a crucial role in tumor cell survival and chemoresistance. By inhibiting HSP70, the compound may enhance the efficacy of cancer treatments.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it may inhibit microbial growth through specific interactions with microbial targets.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Notably:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing effectiveness against certain pathogens. Although specific MIC (Minimum Inhibitory Concentration) values are yet to be established, initial findings suggest promising results in inhibiting bacterial growth.
Case Studies
- Heat Shock Protein Inhibition : A study demonstrated that this compound effectively inhibited HSP70, leading to increased sensitivity of tumor cells to chemotherapy agents. This suggests its potential as an adjunct therapy in cancer treatment.
- Synergistic Effects with Antivirals : The compound has shown synergistic effects when combined with established antiviral drugs, enhancing their efficacy against Hepatitis C virus (HCV), indicating broader applications in virology .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methyl-1-(4-fluorobenzyl)piperidin-3-amine | C15H22FN | Fluorine substitution affects reactivity |
| N,N-Dimethylpiperidin-3-amine | C10H21N | Lacks aromatic substitution |
| 4-Methylpiperidine | C7H17N | Simpler structure without additional substituents |
The presence of both a methyl group on nitrogen and a para-methylbenzyl group distinguishes this compound from others, contributing to its unique biological activity and potential applications in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
